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Compound of Interest

Compound Name:
2,5-dimethyl-3-phenoxy-7-

propoxy-4H-chromen-4-one

CAS No.: 315233-36-4

Cat. No.: B2976409

Get Quote

Case Study: 2,5-dimethyl-3-phenoxy-7-propoxy-4H-
chromen-4-one
Executive Summary
The compound 2,5-dimethyl-3-phenoxy-7-propoxy-4H-chromen-4-one (hereafter referred to

as Ligand-CPX) represents a synthetic modification of the privileged chromen-4-one (flavone)

scaffold. Its structural features—specifically the hydrophobic 3-phenoxy group and the 7-

propoxy tail—suggest high potential for inhibiting hydrophobic pockets in enzymes such as

COX-2 or Tyrosine Kinases.

This guide provides a rigorous, self-validating in silico protocol to transition Ligand-CPX from a

library entry to a validated hit candidate. The workflow integrates Density Functional Theory

(DFT) for quantum mechanical optimization, molecular docking for binding affinity assessment,

and Molecular Dynamics (MD) for stability verification.
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Before interaction modeling, the ligand must be prepared in a physiologically relevant state.

2.1. Compound Identification[1]
IUPAC Name: 2,5-dimethyl-3-phenoxy-7-propoxy-4H-chromen-4-one[2]

Molecular Formula: C20H20O4

Molecular Weight: 324.37 g/mol

SMILES:CC1=CC(OCCC)=CC2=C1C(=O)C(OC3=CC=CC=C3)=C(C)O2

2.2. Quantum Mechanical Optimization (DFT)
Standard force fields often fail to accurately model the torsion angle of the 3-phenoxy group

relative to the chromone plane. We employ DFT to determine the global minimum conformer.

Protocol:

Initial Conformer Generation: Use RDKit (ETKDG algorithm) to generate 50 conformers.

Geometry Optimization: Gaussian 16 or ORCA.

Functional: B3LYP

Basis Set: 6-31G(d,p)

Solvent Model: IEFPCM (Water)

Frequency Calculation: Ensure no imaginary frequencies (confirms true minimum).

Charge Calculation: Compute RESP (Restrained Electrostatic Potential) charges for

subsequent MD simulations.
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Expert Insight: The 3-phenoxy group is not coplanar with the chromone ring due to steric clash

with the carbonyl oxygen. DFT optimization typically reveals a torsion angle of ~50-60°, which is

critical for fitting into the COX-2 hydrophobic channel.

Target Selection & Biological Context[3]
Chromen-4-one derivatives are documented inhibitors of the Cyclooxygenase (COX) pathway.

The "3-phenoxy" substitution mimics the diarylheterocycle pharmacophore seen in selective

COX-2 inhibitors like Coxibs.

3.1. The COX-2 Signaling Pathway
COX-2 converts Arachidonic Acid into Prostaglandin H2, leading to inflammation. Inhibition of

this step is the primary mechanism for NSAIDs.
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Figure 1: The Arachidonic Acid Cascade. Ligand-CPX targets the COX-2 enzyme, blocking the

conversion of Arachidonic Acid to PGG2.

Molecular Docking Protocol
This section details the specific parameters for docking Ligand-CPX into the COX-2 active site

(PDB ID: 3LN1, co-crystallized with Celecoxib).

4.1. System Preparation[1]
Protein: Remove water molecules and heteroatoms (except heme, if present/relevant,

though COX-2 docking usually focuses on the substrate channel). Add polar hydrogens and

Kollman charges using AutoDock Tools (ADT).
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Grid Generation:

Center: X=25.4, Y=22.1, Z=18.5 (Active site coordinates based on Celecoxib).

Size: 60 x 60 x 60 Å (0.375 Å spacing).

4.2. Docking Execution (AutoDock Vina)
Run the docking with high exhaustiveness to ensure the sampling of the flexible 7-propoxy tail.

Parameter Setting Rationale

Software AutoDock Vina 1.2.3
Validated scoring function for

hydrophobic pockets.

Exhaustiveness 32
Higher sampling required for

rotatable propoxy chain.

Num Modes 20 Capture diverse binding poses.

Energy Range 4 kcal/mol
Filter only thermodynamically

relevant poses.

4.3. Validation Criteria (Self-Validating System)
To trust the result, you must perform Redocking Validation:

Extract the native ligand (Celecoxib) from PDB 3LN1.

Dock it back into the receptor using the parameters above.

Pass Criteria: The RMSD between the docked pose and the crystal pose must be < 2.0 Å.

Only then proceed with Ligand-CPX.

Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD simulations are required to verify the stability of the

Ligand-CPX/COX-2 complex over time (100 ns).

5.1. Simulation Pipeline (GROMACS)
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Figure 2: The GROMACS MD Simulation Pipeline. This workflow ensures the system is

thermodynamically relaxed before data collection.

5.2. Key Analysis Metrics[1]
RMSD (Root Mean Square Deviation): Measures structural stability. A stable plateau

(fluctuation < 0.2 nm) indicates a stable binding mode.

RMSF (Root Mean Square Fluctuation): Analyzes residue flexibility. Reduced fluctuation in

the active site (Arg120, Tyr355) compared to the apo-protein confirms ligand engagement.

MM-PBSA Binding Energy: Calculate

using the g_mmpbsa tool.

Equation:

Target Value:

kJ/mol suggests strong affinity.

ADMET Profiling & Drug-Likeness
A potent inhibitor is useless if it cannot reach the target. We utilize SwissADME and pkCSM to

predict the pharmacokinetic profile.

Predicted Profile for Ligand-CPX:
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Property Value (Predicted) Interpretation

Lipophilicity (LogP) ~4.2

High. Good membrane

permeability but risk of poor

solubility.

Water Solubility Moderately Soluble

The 7-propoxy chain adds

hydrophobicity; formulation

may require carriers.

GI Absorption High Suitable for oral administration.

BBB Permeant Yes

Potential for neuro-

inflammatory applications (or

CNS side effects).

CYP Inhibition CYP1A2, CYP2C19
Potential for drug-drug

interactions.

Lipinski Rule of 5 0 Violations Pass. Good drug-likeness.

Critical Check: The "3-phenoxy" group increases LogP significantly. If LogP exceeds 5, consider

shortening the 7-propoxy chain to a methoxy group to improve solubility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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